molecular formula C23H21N5O3S2 B2530669 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 313405-11-7

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2530669
CAS No.: 313405-11-7
M. Wt: 479.57
InChI Key: SLANHEWPDVOYJV-UHFFFAOYSA-N
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Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a thiazole ring and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the benzamide core. The sulfamoyl group is introduced through a nucleophilic substitution reaction involving bis(2-cyanoethyl)amine and a suitable sulfamoylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and sulfamoyl group can be oxidized under specific conditions.

    Reduction: The nitrile groups in the bis(2-cyanoethyl) moiety can be reduced to amines.

    Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the nitrile groups can produce primary amines.

Scientific Research Applications

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound’s unique chemical structure could be useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring and sulfamoyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide: shares structural similarities with other benzamide derivatives and thiazole-containing compounds.

    N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide: Lacks the sulfamoyl group but retains the thiazole and benzamide core.

    4-[bis(2-cyanoethyl)sulfamoyl]benzamide: Lacks the thiazole ring but contains the sulfamoyl and benzamide moieties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic compound with potential biological activity, particularly in the fields of oncology and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzamide core, a thiazole ring, and a sulfamoyl group. The presence of these functional groups contributes to its unique chemical behavior and biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC23H21N5O3S2
Molecular Weight479.6 g/mol
CAS Number313405-11-7

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in cancer cell proliferation. The thiazole and sulfamoyl groups may modulate the activity of these targets, leading to inhibition of tumor growth.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing thiazole rings have shown promising results in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A study evaluating related compounds demonstrated:

  • Cell Lines Tested : A549, HCC827, NCI-H358
  • IC50 Values :
    • A549: 6.26 ± 0.33 μM
    • HCC827: 6.48 ± 0.11 μM
    • NCI-H358: Higher IC50 values in 3D assays indicating reduced efficacy in more complex environments .

Enzyme Inhibition

The compound may also act as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression. In vitro studies have shown that structurally similar compounds exhibit selective inhibition of HDAC3 with IC50 values around 95.48 nM .

Study on Anticancer Properties

A comprehensive study involving the synthesis and evaluation of thiazole derivatives found that certain compounds exhibited high potential for anticancer activity. The results indicated that these compounds could effectively halt the growth of tumor cells while showing lower toxicity towards normal cells .

Combination Therapy Potential

Research has also explored the potential for combination therapies using this compound alongside established chemotherapeutics like taxol and camptothecin. Preliminary data suggest that low doses can enhance the overall anticancer efficacy when used in conjunction with these drugs .

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S2/c1-17-21(18-7-3-2-4-8-18)26-23(32-17)27-22(29)19-9-11-20(12-10-19)33(30,31)28(15-5-13-24)16-6-14-25/h2-4,7-12H,5-6,15-16H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLANHEWPDVOYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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